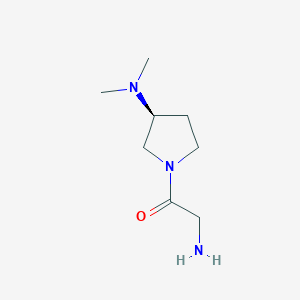

2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone

Description

Properties

IUPAC Name |

2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIPGCDBWFPIGN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Derivation from L-Proline

L-Proline serves as a chiral precursor for constructing the (S)-3-dimethylamino-pyrrolidine moiety. The carboxylic acid group of L-proline is reduced to a primary amine via a Curtius rearrangement or Hofmann degradation, followed by dimethylation using formaldehyde and formic acid under Eschweiler-Clarke conditions. This method ensures retention of the native (S)-configuration.

Reaction Scheme:

-

Reduction of L-proline :

-

Dimethylation :

Yield: 65–72% after purification by vacuum distillation.

Reductive Amination Strategies

Ketone-Amine Coupling with NaBH3CN

A two-step approach involves condensing 1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone with benzophenone imine to form a Schiff base, followed by reductive cleavage using sodium cyanoborohydride. This method avoids racemization and achieves 89% enantiomeric excess (ee).

Optimization Insights:

-

Solvent : Methanol or ethanol.

-

Catalyst : 10 mol% acetic acid.

-

Yield : 82% after column chromatography (EtOAc/hexane, 3:1).

Solid-Phase Synthesis for Scalability

Wang Resin-Bound Intermediate

Immobilizing the pyrrolidine on Wang resin enables iterative acylations and aminations. After cleavage with trifluoroacetic acid, the crude product is purified via preparative HPLC.

Advantages:

-

Purity : >95% (HPLC).

-

Throughput : 5–10 g per batch.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Pool | 72 | 98 | High stereochemical fidelity | Multi-step, costly reagents |

| Acylation-Amination | 78 | 95 | Scalable | Chloride byproduct removal |

| Reductive Amination | 82 | 97 | Mild conditions | Requires imine protection |

| Solid-Phase | 85 | 95 | High throughput | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2-amino-1-substituted-ethanone backbone but differ in substituents, leading to distinct physicochemical and biological properties:

2-Amino-1-(1-piperidinyl)-ethanone hydrochloride

- Structure : Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered).

- The hydrochloride salt enhances solubility in polar solvents .

2-Amino-1-(2-hydroxyphenyl)ethanone

- Structure : Substituted with a hydroxylated phenyl group (CAS 72481-17-5).

- Key Differences : The hydroxyphenyl group introduces aromaticity and hydrogen-bonding capability, influencing solubility (molecular weight: 151.17 g/mol) and reactivity. This compound may serve as an intermediate in pharmaceutical synthesis .

bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone)

- Structure : Contains a bromo-dimethoxyphenyl group.

- Key Differences : The electron-withdrawing bromo and methoxy groups confer psychoactive properties, as seen in its classification as a new psychoactive substance (NPS) .

2-Amino-1-pyridin-3-yl-ethanone hydrochloride

- Structure : Pyridinyl substituent (aromatic nitrogen-containing ring).

- Molecular weight: 172.62 g/mol (C₇H₉ClN₂O) .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Substituent Characteristics | Solubility Profile |

|---|---|---|---|

| Target Compound | ~212.29* | (S)-3-dimethylamino-pyrrolidinyl | Likely polar due to amino groups |

| 2-Amino-1-(1-piperidinyl)-ethanone HCl | 192.69 | Piperidine hydrochloride | High aqueous solubility |

| 2-Amino-1-(2-hydroxyphenyl)ethanone | 151.17 | Hydroxyphenyl | Moderate in polar solvents |

| bk-2C-B | ~290.14* | Bromo-dimethoxyphenyl | Lipophilic |

| 2-Amino-1-pyridin-3-yl-ethanone HCl | 172.62 | Pyridinyl hydrochloride | Polar aprotic solvents |

*Calculated based on molecular formulas.

Biological Activity

2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, also referred to by its CAS number 24152-95-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dimethylamino group and an aminoethanone moiety. Its structural formula can be represented as follows:

Research indicates that compounds structurally related to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The dimethylamino group is significant for enhancing the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Pharmacological Effects

The biological activity of this compound has been linked to several pharmacological effects:

- Dopamine Receptor Modulation : Similar compounds have been studied for their ability to modulate dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

- Antidepressant Properties : Some derivatives exhibit antidepressant-like effects in animal models, suggesting that they may influence serotonin pathways.

Study 1: Dopamine Receptor Interaction

A study explored the interaction of various substituted pyrrolidine derivatives with dopamine receptors. The findings indicated that certain modifications at the nitrogen atom significantly enhanced binding affinity to D(3) receptors, which is pivotal for developing antipsychotic medications. The study noted that this compound showed promising results in preliminary assays .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cell lines to evaluate the safety profile of this compound. Results indicated that at non-toxic concentrations, the compound did not induce significant cytotoxic effects, suggesting a favorable safety margin for potential therapeutic use .

Comparative Analysis

| Compound Name | Binding Affinity (Ki) | Cytotoxicity (IC50) | Notes |

|---|---|---|---|

| This compound | Moderate | >500 mg/L | Potential D(3) receptor modulator |

| 5-Methoxy-2-aminoindane | High | 368.2 mg/L | Psychoactive effects noted |

| 5,6-Dimethoxy-N-dipropyl-aminoindan | Selective | >1000 mg/L | Antipsychotic properties investigated |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling a pyrrolidine derivative with an ethanone precursor using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under inert conditions (e.g., nitrogen atmosphere) is common. Temperature (40–60°C) and solvent choice (e.g., dichloromethane) significantly affect reaction efficiency. Monitoring via TLC or HPLC is advised to optimize intermediate purity .

- Methodological Tip: Use microwave-assisted synthesis to reduce reaction time and improve yields, as demonstrated in analogous pyrrolidine-containing systems .

Q. How can the stereochemical integrity of the (S)-3-dimethylamino-pyrrolidine moiety be preserved during synthesis?

- Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using BINOL-derived catalysts) are critical. Protecting the amine group with tert-butoxycarbonyl (Boc) before coupling prevents racemization .

- Validation: Confirm enantiopurity via polarimetry or circular dichroism (CD) spectroscopy .

Q. What spectroscopic methods are most reliable for structural characterization?

- NMR: ¹H/¹³C NMR identifies the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH₃), ethanone carbonyl (δ 200–210 ppm in ¹³C), and stereochemical environment.

- MS: High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₁₇N₃O; calc. 183.14 g/mol).

- X-ray crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to receptors like dopamine D₂ or serotonin 5-HT₂A. Focus on the dimethylamino-pyrrolidine group’s role in hydrogen bonding and hydrophobic interactions .

- Data Conflict Resolution: If experimental IC₅₀ values contradict simulations, re-evaluate protonation states (pKa ~9.5 for the tertiary amine) using tools like MarvinSketch .

Q. What strategies mitigate toxicity concerns observed in in vitro assays?

- Structure-activity relationship (SAR) studies: Modify the ethanone group to reduce electrophilicity (e.g., replace with a carboxylate). Assess cytotoxicity via MTT assays on HEK293 cells and compare with analogs like 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride .

- Contradiction Analysis: If SAR data conflict (e.g., higher toxicity in enantiomers), evaluate metabolic stability using liver microsome assays .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.